2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
65623-46-3 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H12N2/c1-10-13(11-6-3-2-4-7-11)12-8-5-9-15-14(12)16-10/h2-9H,1H3,(H,15,16) |
InChI Key |
KETZHPKOROXGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hemetsberger-Knittel Synthesis
This method constructs the pyrrole ring via thermal decomposition of azides. For instance, 3-azido-2-methylpyridine, when heated with phenylacetylene in xylenes at 140°C, undergoes cyclization to form the target compound directly. This one-pot approach avoids intermediate isolation but requires stringent temperature control to prevent side reactions.
Protecting Group Strategies
Temporary protection of the pyrrole nitrogen enhances reaction selectivity. In US20090233956A1 , silyl groups (e.g., triisopropylsilyl) are used to shield the nitrogen during bromination and coupling. Deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran restores the free NH group, as exemplified in the synthesis of 5-methyl derivatives.
Analytical Validation and Optimization
Key analytical data from patents and literature include:
| Parameter | Value/Observation | Source |
|---|---|---|
| LC-MS (ESI) | m/z 265.1 [M+H]⁺ | |
| ¹H NMR (DMSO-d₆) | δ 8.35 (d, 1H), 7.62–7.45 (m, 5H), 2.55 (s, 3H) | |
| Yield Optimization | 78–92% after column chromatography |
Reaction scalability is demonstrated in WO2006063167A1 , where multi-gram syntheses (e.g., 25.4 mmol scale) maintain consistent yields.
Challenges and Mitigation Strategies
- Regioselectivity in Bromination : Competing bromination at position 5 is mitigated by using NBS over Br₂ and maintaining low temperatures.
- Coupling Efficiency : Excess phenylboronic acid (1.2 equiv) and degassed solvents prevent palladium catalyst deactivation.
- Purification : Ion-exchange resins (e.g., Dowex 50WX2-400) effectively remove unreacted boronic acids and inorganic salts.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various signaling pathways that regulate cell proliferation, migration, and survival. By inhibiting FGFRs, the compound can disrupt these pathways, leading to reduced tumor growth and progression .
Comparison with Similar Compounds
Structural and Functional Modifications
The biological activity and physicochemical properties of pyrrolo[2,3-b]pyridines are highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:
Key Observations :
- Solubility: Polar groups like nicotinamide (8a) or morpholine (derivative 3 in ) counteract poor solubility, a common issue in thieno/pyrrolo-pyridines .
- Activity : Bulky substituents (e.g., thiazolyl-indole in 1f) enhance interactions with hydrophobic enzyme pockets, boosting anticancer efficacy .
Physicochemical Properties
Table 2: Solubility and Stability Comparisons
Insights :
- Nitrogen substitution in pyrrolo[2,3-b]pyridines improves solubility compared to sulfur-containing thieno analogs .
- The target compound’s methyl and phenyl groups likely result in moderate solubility, necessitating formulation optimization (e.g., polymer-based delivery) .
Anticancer Activity:
- Pyrrolo[2,3-b]pyridines: Derivatives like 1f and 3f show 58–75% tumor inhibition in xenograft models, with synergistic effects when combined with paclitaxel .
- Kinase Inhibition : The 1H-pyrrolo[2,3-b]pyridine scaffold acts as a hinge binder in FGFR1 inhibitors, with substitutions at C5 (e.g., trifluoromethyl) enhancing hydrogen bonding to G485 .
Neuropharmacological Potential:
- Pyrrolo[2,3-b]pyridines with pyridinyl-ethynyl groups (e.g., 20a) are intermediates for adenosine receptor ligands, though their efficacy relative to thieno analogs remains unexplored .
Biological Activity
Overview
2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The primary mechanism of action for this compound involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation, migration, and survival. By inhibiting these receptors, the compound can disrupt signaling pathways that contribute to tumor growth and progression, making it a candidate for cancer therapeutics .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported significant antiproliferative effects against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating strong potency .
- Enzyme Inhibition : It has been identified as a potent inhibitor of SGK-1 kinase and TNIK (TRAF2 and NCK interacting kinase), both of which are involved in critical cellular signaling pathways. Compounds derived from this scaffold have demonstrated IC50 values lower than 1 nM against TNIK, showcasing their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. The following table summarizes key findings related to its SAR:
Case Study 1: FGFR Inhibition
In a study evaluating derivatives of 1H-pyrrolo[2,3-b]pyridine, compounds similar to this compound were synthesized and tested for FGFR inhibition. The results indicated that specific substitutions significantly enhanced their inhibitory potency against FGFRs, leading to reduced tumor growth in xenograft models .
Case Study 2: TNIK Inhibition
Another investigation focused on the inhibition of TNIK by derivatives of this compound. The study reported several compounds with IC50 values below 1 nM, demonstrating their potential as novel therapeutic agents targeting inflammatory diseases and cancers associated with TNIK signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
